molecular formula C15H22ClF3N4O2 B10908683 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide CAS No. 1005640-44-7

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

Cat. No.: B10908683
CAS No.: 1005640-44-7
M. Wt: 382.81 g/mol
InChI Key: NCOMFOYYIDWEAR-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by chlorination and trifluoromethylation.

    Substitution Reactions: The chloro and methyl groups are introduced via electrophilic substitution reactions.

    Amide Formation: The final step involves the reaction of the pyrazole derivative with N-[1-(morpholin-4-yl)propan-2-yl]amine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of specific pathways, which can lead to changes in cellular processes. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

1005640-44-7

Molecular Formula

C15H22ClF3N4O2

Molecular Weight

382.81 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-morpholin-4-ylpropan-2-yl)propanamide

InChI

InChI=1S/C15H22ClF3N4O2/c1-9(8-22-4-6-25-7-5-22)20-14(24)11(3)23-10(2)12(16)13(21-23)15(17,18)19/h9,11H,4-8H2,1-3H3,(H,20,24)

InChI Key

NCOMFOYYIDWEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC(C)CN2CCOCC2)C(F)(F)F)Cl

Origin of Product

United States

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